molecular formula C8H6BrNO2 B1600069 5-Bromo-3-hydroxyisoindolin-1-one CAS No. 573675-39-5

5-Bromo-3-hydroxyisoindolin-1-one

Cat. No. B1600069
M. Wt: 228.04 g/mol
InChI Key: TVBQCEKYWVTSSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-3-hydroxyisoindolin-1-one involves various methods. Notably, ultrasonic-assisted synthesis has been employed to prepare a small library of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides. This practical approach demonstrates group tolerance, high efficiency, and good yields. The reaction can be scaled up to multigram quantities and extended to access other isoindolin motifs .


Chemical Reactions Analysis

5-Bromo-3-hydroxyisoindolin-1-one can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the bromine atom. Researchers have explored its reactivity with organometallic reagents (e.g., RMgX, RLi, or R2Zn) and reduction of phthalimides to yield the desired hydroxyisoindolin derivatives .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Copper-catalyzed Synthesis : A one-pot two-step sequential reaction was reported for the synthesis of biologically active 3-hydroxyisoindolin-1-one derivatives, including those with bromo substituents like 5-Bromo-3-hydroxyisoindolin-1-one. This process utilizes 2-iodobenzamide derivatives and various substituted benzyl cyanides, employing CuCl and cesium carbonate in DMSO. This method offers a novel pathway involving carbon degradation and ring contraction (Kavala et al., 2020).

  • Metal-Free Synthesis in Water : An effective method for constructing heterocyclic building blocks like 3-hydroxyisoindolin-1-ones, including 5-Bromo-3-hydroxyisoindolin-1-one, was developed via a metal-free tandem transformation. This environmentally friendly approach forms new C–N bonds and a C–O bond in water from simple starting materials (Zhou et al., 2010).

  • Ultrasonic-assisted Synthesis : The ultrasonic irradiation method has been utilized for the practical synthesis of 3-hydroxyisoindolin-1-ones, which can be performed on a multigram scale and extended to other motifs of isoindolin-1-ones. This approach is noted for its high efficiency, yield, and group tolerance (Mardjan et al., 2022).

Chemical Modifications and Derivatives

  • Rhodium-catalyzed Oxidative Acylation : A method involving rhodium-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes via sp(2) C-H bond activation, followed by intramolecular cyclization, has been described. This leads to the efficient synthesis of 3-hydroxyisoindolin-1-one derivatives (Sharma et al., 2012).

  • Cu-catalyzed Synthesis of Substituted Isoindolin-1-ones : A Cu(I)-catalyzed synthesis method was developed for substituted 3-methyleneisoindolin-1-ones, employing alkynyl acids as an alkyne source. This process involves decarboxylative cross-coupling of 2-halobenzamides with aryl alkynyl acids, followed by 5-exo-dig heteroannulation (Gogoi et al., 2014).

Potential Biological and Pharmacological Applications

  • Inhibition of Enzymatic Activity : The bisindole core of indirubin, found in GSK-3 inhibitors, has been used to target 5-lipoxygenase (5-LO) at the ATP-binding site. Substituted indirubin derivatives, such as those resembling 5-Bromo-3-hydroxyisoindolin-1-one, have been explored as potential dual 5-LO/GSK-3 inhibitors for anti-inflammatory intervention (Pergola et al., 2014).

  • Bioactive Properties in Neuropharmacology : 5-Hydroxyindole, structurally related to 5-Bromo-3-hydroxyisoindolin-1-one, has been studied for its effects on human alpha 7 nicotinic acetylcholine receptors and its potential in enhancing acetylcholine-induced glutamate release in cerebellar slices. This implies the potential neuropharmacological relevance of structurally similar compounds (Zwart et al., 2002).

Safety And Hazards

  • Safety Information : Refer to the provided MSDS for detailed safety precautions.

properties

IUPAC Name

5-bromo-3-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3,8,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBQCEKYWVTSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469495
Record name 5-BROMO-3-HYDROXYISOINDOLIN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-hydroxyisoindolin-1-one

CAS RN

573675-39-5
Record name 5-BROMO-3-HYDROXYISOINDOLIN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of Zn powder (1.73 g, 26.154 mmol), copper (II) sulfate pentahydrate (0.02 g, 0.08 mmol) and 2M aq NaOH (27 mL) were cooled to 0° C. 5-Bromoisoindoline-1,3-dione (5 g, 22 mmol) was added at the same temperature over the period of 30 min. The reaction mixture was stirred at 0° C. for 30 min and 3 h at ambient temperature. The reaction mixture was filtered and the filtrate was neutralized with concentrated HCl. The reaction mixture was diluted with ethanol and extracted with ethyl acetate. The combined ethyl acetate layer was dried over Na2SO4 and concentrated under reduced pressure to afford the crude title compound as a brown solid, which was used in the next step without further purification (1.3 g): mp 258-261° C.; 1H NMR (400 MHz, DMSO-d6) δ 9.03 (br, 1H), 7.81 (m, 2H), 7.69 (m, 1H), 6.44 (m, 1H), 5.88 (d, J=9.3 Hz, 1H); ESIMS m/z 225.83 ([M−H]−); IR (thin film) 1684, 3246, 606 cm−1.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.73 g
Type
catalyst
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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